2-Piperazino-4-pyrimidinecarbonitrile
Overview
Description
2-Piperazino-4-pyrimidinecarbonitrile is a chemical compound with the molecular formula C9H11N5 and a molecular weight of 189.22 g/mol. It is characterized by a piperazine ring attached to a pyrimidine ring, which is further substituted with a cyano group at the 4-position
Preparation Methods
The synthesis of 2-Piperazino-4-pyrimidinecarbonitrile typically involves the following steps:
Synthetic Routes: : The compound can be synthesized through a multi-step reaction starting with the appropriate precursors, such as piperazine and cyano-substituted pyrimidines. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods: : On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-Piperazino-4-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be performed to convert the cyano group into an amine group, resulting in different chemical properties.
Substitution: : Substitution reactions at the pyrimidine ring can introduce various functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlling temperature, pressure, and solvent choice to achieve the desired outcome.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrimidines, each with unique chemical and physical properties.
Scientific Research Applications
2-Piperazino-4-pyrimidinecarbonitrile has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound is used in biochemical studies to understand the interactions of pyrimidine derivatives with biological macromolecules.
Medicine: : It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: : The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Piperazino-4-pyrimidinecarbonitrile exerts its effects involves its interaction with molecular targets and pathways. The cyano group and the pyrimidine ring play crucial roles in binding to enzymes or receptors, leading to biological or chemical activity. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
2-Piperazino-4-pyrimidinecarbonitrile is similar to other pyrimidine derivatives, such as 2-pyridinecarbonitrile and 2-cyanopyridine. its unique structure, with the piperazine ring, sets it apart and provides distinct chemical properties and reactivity. These differences make it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
2-piperazin-1-ylpyrimidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-7-8-1-2-12-9(13-8)14-5-3-11-4-6-14/h1-2,11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSQTXKOGMEAGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268892 | |
Record name | 2-(1-Piperazinyl)-4-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301268892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-54-3 | |
Record name | 2-(1-Piperazinyl)-4-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Piperazinyl)-4-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301268892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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